molecular formula C26H28I6N4O11 B15342173 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate CAS No. 19014-74-5

2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate

Cat. No.: B15342173
CAS No.: 19014-74-5
M. Wt: 1333.9 g/mol
InChI Key: MYRWOTBIRNHYKK-UHFFFAOYSA-N
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Description

2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, an acetamido group, and a carboxymethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate typically involves multi-step organic reactions. The process begins with the iodination of a phenyl ring, followed by the introduction of an acetamido group. The final steps involve the formation of the carboxymethyl group and the hydration of the compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving efficiency. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.

    Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atoms.

Scientific Research Applications

2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]propanoic acid
  • 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]butanoic acid

Uniqueness

Compared to similar compounds, 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate stands out due to its specific combination of functional groups and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

19014-74-5

Molecular Formula

C26H28I6N4O11

Molecular Weight

1333.9 g/mol

IUPAC Name

2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate

InChI

InChI=1S/2C13H13I3N2O5.H2O/c2*1-6(19)17-13-9(15)2-8(14)7(12(13)16)3-18(4-10(20)21)5-11(22)23;/h2*2H,3-5H2,1H3,(H,17,19)(H,20,21)(H,22,23);1H2

InChI Key

MYRWOTBIRNHYKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)O)CC(=O)O)I)I.O

Origin of Product

United States

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